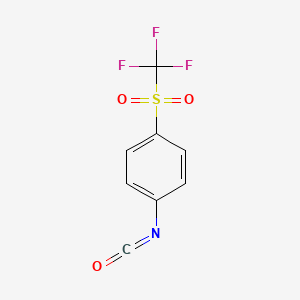

4-(Trifluoromethylsulfonyl)phenylisocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

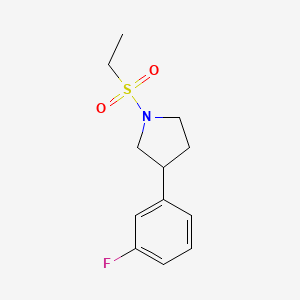

Catalyst in Cyclisations

Trifluoromethanesulfonic acid, a compound related to 4-(Trifluoromethylsulfonyl)phenylisocyanate, is an effective catalyst for inducing cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines. This process is crucial for the efficient formation of polycyclic systems in chemical synthesis (Haskins & Knight, 2002).

Mesomorphic and Ion Conducting Properties

A study on dialkyl(1,4-phenylene)diimidazolium salts, incorporating triflate and bis(trifluoromethylsulfonyl)imide anions, revealed insights into their mesomorphic and ionic conducting properties. These properties are key in various applications like liquid crystal displays and electrochemical devices (Noujeim et al., 2012).

Synthesis of Sulfur(VI) Fluorides

The synthesis and application of [4-(acetylamino)phenyl]imidodisulfuryl difluoride, a related compound, for sulfur(VI) fluorides synthesis, demonstrate its potential in creating diverse aryl fluorosulfates and sulfamoyl fluorides. These fluorides are significant in pharmaceutical and agrochemical industries (Zhou et al., 2018).

Ionic Liquid with Metal Solubilizing Power

Protonated betaine bis(trifluoromethylsulfonyl)imide, a related ionic liquid, can dissolve large quantities of metal oxides, showcasing its potential in metal processing and recycling applications (Nockemann et al., 2006).

Physical Properties of Ionic Liquids

The physical properties of ionic liquids consisting of various cations and the bis(trifluoromethylsulfonyl)imide anion have been studied, which is crucial for their application in various industrial and technological fields (Jin et al., 2008).

Polymer Synthesis

Multicyclic poly(ether sulfone)s derived from tris(4-hydroxyphenyl)ethane have been synthesized using 4,4'-difluorodiphenylsulfone, a compound related to this compound. These polymers have applications in advanced materials due to their exceptional properties (Garaleh et al., 2007).

Thermophysical Properties of Ionic Liquids

The density, viscosity, refractive index, and surface tension of sulfonium- and ammonium-based ionic liquids with bis(trifluoromethylsulfonyl)imide anion were investigated, providing valuable information for various industrial applications (Bhattacharjee et al., 2014).

作用機序

Safety and Hazards

4-(Trifluoromethylsulfonyl)phenylisocyanate is classified as dangerous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1-isocyanato-4-(trifluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(14,15)7-3-1-6(2-4-7)12-5-13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQGDHKDNABQIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2469513.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2469514.png)

![2-methoxy-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2469516.png)

![3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469519.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2469520.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2469523.png)

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)

![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)